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Compound of Interest

Compound Name: 3,3-Dimethyl-2-phenylmorpholine

CAS No.: 1013-66-7

Cat. No.: B6590281

Get Quote

Abstract & Scientific Context
The identification of regioisomeric morpholines is a critical challenge in forensic toxicology and

compound verification. 3,3-dimethyl-2-phenylmorpholine (C₁₂H₁₇NO, MW 191.27) is a gem-

dimethyl analog of Phenmetrazine. Unlike its tertiary amine isomer Phendimetrazine (3,4-

dimethyl-2-phenylmorpholine), the 3,3-dimethyl analog is a secondary amine, a structural

feature that significantly influences its fragmentation pathway and derivatization behavior.

This guide provides a validated framework for identifying this compound based on two pillars:

Specific Fragmentation Mechanism: The characteristic "Retro-Aldol-type" elimination of

benzaldehyde.

Chemical Derivatization: Exploiting the secondary amine functionality to distinguish it from

tertiary amine isomers.
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Sample Preparation & Derivatization
Rationale: Direct injection of secondary amines can lead to peak tailing and ambiguous

identification. Derivatization with Trifluoroacetic Anhydride (TFAA) is mandatory to improve

chromatographic shape and provide diagnostic mass shifts, definitively distinguishing the

secondary amine (3,3-dimethyl) from tertiary isomers (e.g., Phendimetrazine) which do not

react under these conditions.

Reagents:

Solvent: Ethyl Acetate (LC-MS Grade)

Reagent: Trifluoroacetic Anhydride (TFAA) (>99%)

Buffer: 0.1 M Carbonate Buffer (pH 9.0)

Workflow:

Extraction: Dissolve 1 mg of sample in 1 mL of 0.1 M Carbonate Buffer.

LLE: Add 2 mL Ethyl Acetate. Vortex (2 min) and Centrifuge (3000 rpm, 5 min).

Isolation: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a

stream of Nitrogen at 40°C.

Derivatization: Reconstitute residue in 50 µL Ethyl Acetate. Add 50 µL TFAA.

Incubation: Cap and heat at 60°C for 20 minutes.

Reconstitution: Evaporate to dryness (remove excess TFAA). Reconstitute in 100 µL Ethyl

Acetate for GC-MS injection.

GC-MS Instrument Conditions
System: Agilent 7890B/5977B (or equivalent Single Quadrupole) Column: DB-5MS (30 m ×

0.25 mm × 0.25 µm)
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Parameter Setting Note

Inlet Temp 250°C Splitless mode (1 min purge)

Carrier Gas Helium, 1.0 mL/min Constant Flow

Oven Program
80°C (1 min) → 20°C/min →

280°C (5 min)

Rapid ramp preserves peak

shape

Transfer Line 280°C Prevent condensation

Ion Source 230°C Standard EI Source Temp

Ionization EI, 70 eV Standard spectra comparison

Scan Range m/z 40 – 450
Capture derivatized molecular

ions

Results & Discussion: Fragmentation Analysis
Primary Fragmentation Mechanism (Underivatized)
The fragmentation of 2-phenylmorpholines under Electron Ionization (EI) is driven by the

ionization of the nitrogen lone pair, triggering a radical-site initiated cleavage.

Dominant Pathway: Loss of Benzaldehyde For 3,3-dimethyl-2-phenylmorpholine, the base

peak arises from the cleavage of the C2–C3 bond (alpha to the nitrogen) and the C1–O bond.

This effectively ejects the phenyl-bearing moiety as a neutral benzaldehyde molecule.

Molecular Ion (M⁺): m/z 191 (Weak)

Neutral Loss: Benzaldehyde (C₇H₆O, 106 Da)

Base Peak:m/z 85 (C₅H₁₁N⁺)

Mechanism Logic:

Ionization: Removal of electron from Nitrogen (m/z 191).

Alpha-Cleavage: Homolytic fission of the C2–C3 bond.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b6590281/docs?utm_src=pdf-body#application-note-mass-spectrometry-fragmentation-patterns-of-3-3-dimethyl-2-phenylmorpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6590281?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elimination: The radical cation stabilizes by expelling the neutral PhCHO fragment.

Result: The charge remains on the nitrogen-containing fragment [H-N=C(CH₃)₂-CH₂-CH₂]⁺,

which corresponds to m/z 85.

Comparison: In Phenmetrazine (3-methyl), this pathway yields m/z 71.[1] The addition of the

second methyl group at C3 shifts the base peak by +14 Da to m/z 85.

Diagnostic Ion Table
m/z Value Ion Identity Origin / Mechanism

Relative
Abundance

191 [M]⁺
Molecular Ion

(C₁₂H₁₇NO)
< 5%

176 [M-CH₃]⁺
Loss of methyl from

C3 gem-dimethyl
5 - 10%

114 [M-Ph]⁺
Loss of Phenyl radical

(Alpha cleavage)
10 - 20%

91 [C₇H₇]⁺
Tropylium Ion (Benzyl

cation)
20 - 40%

85 [C₅H₁₁N]⁺

Base Peak; Loss of

PhCHO

(Benzaldehyde)

100%

70 [C₄H₈N]⁺
Secondary loss of

methyl from m/z 85
30 - 50%

56 [C₃H₆N]⁺
Further fragmentation

of the amine ring
Variable

Differentiation from Phendimetrazine
Phendimetrazine (3,4-dimethyl-2-phenylmorpholine) is an isomer (MW 191) but is a tertiary

amine.

3,3-Dimethyl (Secondary): Reacts with TFAA to form a derivative (MW 191 + 96 = 287).
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Phendimetrazine (Tertiary): Does not react with TFAA (No N-H bond). MW remains 191.[2]

Visualizations
Fragmentation Pathway Diagram
The following diagram illustrates the mechanistic pathway leading to the characteristic base

peak m/z 85.
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Click to download full resolution via product page

Caption: Electron Ionization (EI) fragmentation pathway of 3,3-dimethyl-2-phenylmorpholine
showing the dominant loss of benzaldehyde to form the m/z 85 base peak.

Analytical Workflow for Isomer Differentiation
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Caption: Decision tree for distinguishing 3,3-dimethyl-2-phenylmorpholine from its tertiary

isomer using TFAA derivatization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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